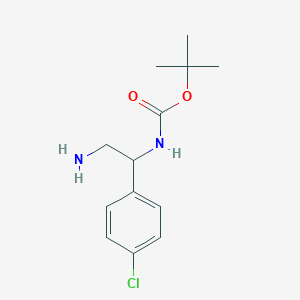

Tert-butyl 2-amino-1-(4-chlorophenyl)ethylcarbamate

Description

Tert-butyl 2-amino-1-(4-chlorophenyl)ethylcarbamate is a carbamate-protected amine derivative featuring a 4-chlorophenyl substituent and an ethyl backbone with a primary amino group. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl N-[2-amino-1-(4-chlorophenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2/c1-13(2,3)18-12(17)16-11(8-15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYUZRUJJSGVOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082584-93-7 | |

| Record name | tert-butyl N-[2-amino-1-(4-chlorophenyl)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-1-(4-chlorophenyl)ethylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-amino-1-(4-chlorophenyl)ethanol. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 2-amino-1-(4-chlorophenyl)ethylcarbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or chlorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents like water or acetonitrile.

Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as alkoxides, thiolates, or amines, and solvents like dimethyl sulfoxide or acetone.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-amino-1-(4-chlorophenyl)ethylcarbamate has shown potential in drug development as a precursor for synthesizing pharmaceuticals targeting various diseases. Its structure allows for modifications that can enhance therapeutic efficacy against conditions such as cancer and inflammation.

Case Studies

- Enzyme Inhibition Studies : Research has indicated that this compound can act as an enzyme inhibitor, providing insights into its potential use in therapeutic applications targeting specific enzymes involved in disease pathways .

- Receptor Binding Studies : Investigations into the binding affinity of this compound with various receptors have revealed its potential role in modulating biological responses, making it a candidate for further pharmacological studies .

Biological Research

In biological research, the compound serves as a valuable tool for studying enzyme interactions and protein dynamics. Its ability to inhibit specific enzymes allows researchers to explore biochemical pathways and develop targeted therapies.

Applications in Biology

- Probe for Enzyme Activity : Used to investigate the activity of enzymes by observing changes in reaction rates upon interaction with the compound.

- Protein Interaction Studies : Helps elucidate the mechanisms by which proteins interact within cellular environments.

Industrial Applications

In industrial settings, this compound is utilized in the production of agrochemicals and specialty chemicals due to its unique properties.

Industrial Uses

- Agrochemical Production : Employed as an intermediate in synthesizing herbicides and pesticides.

- Polymer Chemistry : Acts as a building block for creating polymers with specific functionalities.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-1-(4-chlorophenyl)ethylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways it regulates. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-amino-1-(4-chlorophenyl)ethylcarbamate with structurally analogous compounds, focusing on molecular features, synthetic routes, yields, and physicochemical properties.

Key Observations :

Substituent Effects: The target compound lacks the nitro (NO₂) or methoxy (OMe) groups present in analogs 11 and 1m, which significantly alter reactivity. Nitro groups enhance electrophilicity, enabling asymmetric catalysis, while methoxy groups improve solubility .

Synthetic Efficiency :

- Compound 11 achieved a 90% yield with 86% enantiomeric excess (ee), highlighting optimized catalytic conditions (e.g., Hantzsch Quin-BAM catalyst, -20°C reaction temperature) .

- S3 exhibited a lower yield (66%), possibly due to challenges in reducing nitro intermediates (NaBH₄/CoCl₂ system) .

Optical Purity: The tert-butyl carbamate group in 11 and 1m facilitates high enantioselectivity (up to 86% ee), critical for chiral drug synthesis. The target compound’s amino group may require similar protective strategies to achieve comparable stereochemical control.

Physicochemical Stability :

- Analogs like 11 and 1m exhibit high melting points (~165–166°C), suggesting crystalline stability advantageous for purification . The target compound’s melting point remains uncharacterized but is expected to align with carbamate derivatives.

Research Implications

- Pharmaceutical Relevance : The tert-butyl carbamate group’s stability and ease of deprotection make these compounds valuable intermediates. For example, S3 and 11 are precursors to (-)-Nutlin-3, a p53-MDM2 inhibitor .

- Structural Optimization: Replacing nitro groups in 1m with amino moieties (as in the target compound) could enhance nucleophilicity for further functionalization.

Biological Activity

Tert-butyl 2-amino-1-(4-chlorophenyl)ethylcarbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C13H18ClN2O2

- Molecular Weight : 270.75 g/mol

The compound features a tert-butyl group, an amino group, and a chlorophenyl moiety that contribute to its biological activity through various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key aspects include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing binding affinity to enzymes.

- Hydrophobic Interactions : The chlorophenyl group engages in hydrophobic interactions, which can modulate enzyme or receptor activities.

- Enzyme Inhibition : Studies indicate that this compound can inhibit certain enzyme-catalyzed reactions, leading to decreased production of metabolites involved in various biological pathways.

Antimicrobial Properties

Research has demonstrated the antimicrobial potential of this compound against various microbial strains. For instance:

- Antibacterial Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, including E. coli and B. cereus. In vitro studies using microdilution broth susceptibility assays indicated significant antibacterial activity compared to control agents .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Research indicates:

- Inhibition of Cancer Cell Proliferation : The compound has been evaluated for its ability to inhibit cancer cell growth in various cell lines, showing promising results that warrant further investigation.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other carbamate derivatives, which may influence their biological activities. The following table summarizes key differences:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| Tert-butyl 2-amino-1-(4-methylphenyl)ethylcarbamate | Methyl group replaces chlorine | Potentially altered biological activity due to different substituent effects |

| Tert-butyl 2-amino-1-(4-fluorophenyl)ethylcarbamate | Fluorine atom instead of chlorine | May exhibit different reactivity and biological properties |

| Tert-butyl 2-amino-1-(4-bromophenyl)ethylcarbamate | Bromine atom instead of chlorine | Similar reactivity but potentially different interaction profiles |

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy : A study assessed the antibacterial activity against multiple strains using the Artemia salina assay for cytotoxicity evaluation, demonstrating low toxicity alongside significant antibacterial effects .

- Anti-inflammatory Properties : Research involving derivatives of this compound indicated promising anti-inflammatory activities comparable to standard drugs like indomethacin, suggesting potential therapeutic applications .

Q & A

Q. What are the optimal conditions for synthesizing tert-butyl 2-amino-1-(4-chlorophenyl)ethylcarbamate?

Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group. A common approach is reacting the amine precursor with di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane (DCM) or tetrahydrofuran (THF), using 4-dimethylaminopyridine (DMAP) as a catalyst. For example, THF under reflux for 12 hours improved yields (~67%) compared to DCM at room temperature (60%) in analogous carbamate syntheses . Key parameters include solvent choice, reaction time, and catalyst loading. Optimization may require monitoring intermediates via thin-layer chromatography (TLC) or LC-MS.

Q. How can researchers ensure safe handling and storage of this compound?

Methodological Answer:

- Storage: Keep the compound in a tightly sealed container at room temperature, away from direct sunlight and ignition sources .

- Handling: Use PPE (safety goggles, gloves, waterproof clothing) and work in a well-ventilated area. Employ fume hoods for weighing or dispensing .

- Spill Management: Avoid drainage contamination; clean spills immediately using inert absorbents (e.g., vermiculite) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use H/C NMR to verify carbamate and aromatic proton environments. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]).

- Purity Assessment: Employ HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities. X-ray crystallography, as applied to structurally similar carbamates, resolves stereochemistry .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be studied?

Methodological Answer:

- Intermediate Trapping: Use quenching experiments with deuterated solvents or trapping agents (e.g., TEMPO) to isolate reactive intermediates.

- Computational Modeling: Density functional theory (DFT) calculations can predict transition states and energy barriers for Boc deprotection or nucleophilic substitution steps.

- Kinetic Studies: Monitor reaction progress via in situ IR spectroscopy or F NMR (if fluorinated analogs are synthesized) .

Q. How does stereochemistry influence the compound’s reactivity and downstream applications?

Methodological Answer:

- Chiral Resolution: Separate enantiomers via chiral HPLC or enzymatic resolution. For example, lipases selectively hydrolyze one enantiomer of tert-butyl carbamates .

- Biological Activity Screening: Test enantiomers in receptor-binding assays (e.g., fluorinated analogs for PET imaging) to correlate stereochemistry with efficacy .

Q. What strategies address contradictions in reported physical properties (e.g., solubility, melting point)?

Methodological Answer:

Q. How can stability under stress conditions (pH, temperature, light) be evaluated?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH), elevated temperatures (40–60°C), and UV light (254 nm). Monitor degradation products via LC-MS .

- Long-Term Stability: Conduct accelerated stability testing (40°C/75% RH) over 1–3 months, aligning with ICH guidelines .

Application-Oriented Questions

Q. How is this compound utilized as a building block in medicinal chemistry?

Methodological Answer:

- Peptide Mimetics: Incorporate the 4-chlorophenyl group into protease inhibitors or kinase-targeting molecules.

- Prodrug Design: Use the Boc group as a temporary protecting moiety for amine functionalities in drug candidates. For example, fluorinated analogs serve as intermediates in PET tracer development .

Q. What advanced synthetic routes enable functionalization of this carbamate?

Methodological Answer:

- Cross-Coupling Reactions: Perform Suzuki-Miyaura coupling on halogenated aryl groups to introduce biaryl motifs.

- Reductive Amination: React the primary amine with aldehydes/ketones (e.g., benzaldehyde) in methanol using NaBH as a reductant .

Data Gaps and Future Directions

- Ecotoxicity Data: No persistence or toxicity data are available . Researchers should conduct OECD 301/302 biodegradation tests and Daphnia magna acute toxicity assays.

- Mechanistic Contradictions: Discrepancies in synthetic yields (e.g., 60% vs. 67% in similar reactions ) warrant further optimization studies using design of experiments (DoE).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.